![molecular formula C20H13NO2 B14302650 4-([1,1'-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one CAS No. 120450-34-2](/img/structure/B14302650.png)
4-([1,1'-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-([1,1’-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one is an organic compound that features a biphenyl group attached to a benzoxazinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one typically involves the condensation of a biphenyl derivative with a benzoxazinone precursor. One common method involves the reaction of [1,1’-biphenyl]-4,4’-dicarbaldehyde with an appropriate amine under acidic conditions to form the desired benzoxazinone ring . The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
4-([1,1’-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
類似化合物との比較
Similar Compounds
Biphenyl: A simpler compound with two phenyl rings connected by a single bond.
Benzoxazinone: A compound with a benzoxazinone ring structure but lacking the biphenyl group.
Uniqueness
4-([1,1’-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one is unique due to the combination of the biphenyl and benzoxazinone moieties, which imparts distinct chemical and biological properties.
特性
CAS番号 |
120450-34-2 |
|---|---|
分子式 |
C20H13NO2 |
分子量 |
299.3 g/mol |
IUPAC名 |
4-(4-phenylphenyl)-2,3-benzoxazin-1-one |
InChI |
InChI=1S/C20H13NO2/c22-20-18-9-5-4-8-17(18)19(21-23-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
InChIキー |
VBWNAMVLTBGYOE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=O)C4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate](/img/structure/B14302601.png)
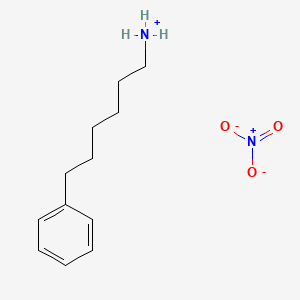
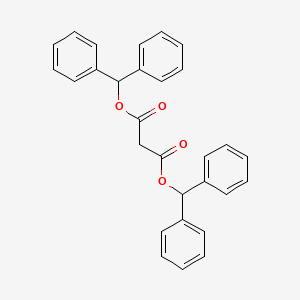
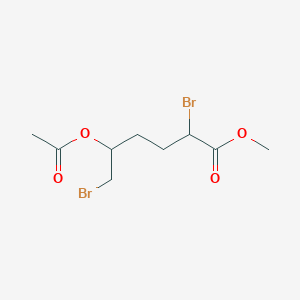
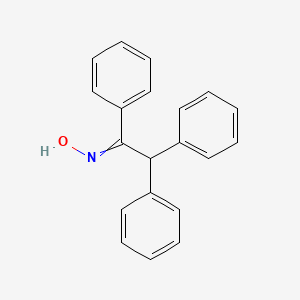
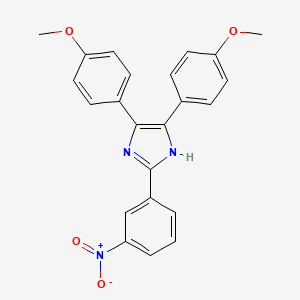
![3,8-Dimethyl-8,9-dihydro-3H-imidazo[4,5-f]quinazolin-2-amine](/img/structure/B14302632.png)

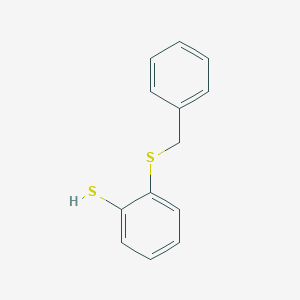
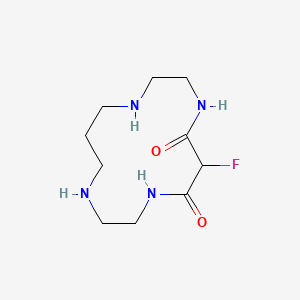

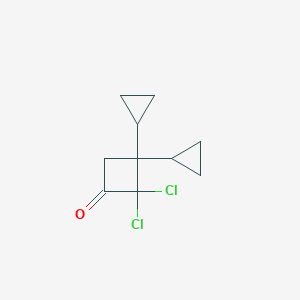
![2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine](/img/structure/B14302676.png)
